Orthogonal Protection: THP-Ether vs Free Hydroxyl – Molecular Weight, Lipophilicity, and Synthetic Compatibility
The target compound incorporates a tetrahydropyranyl (THP) ether protecting the benzylic alcohol, which is cleavable under mild aqueous acid conditions (e.g., TsOH/MeOH or HCl/THF/H₂O) while remaining stable to basic and nucleophilic conditions. The unprotected analog, 3-[(4-bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic acid (CAS 2006276-91-9), contains a free secondary alcohol that can compete in acylation, Mitsunobu, or oxidation reactions aimed at the carboxylic acid or bromophenyl sites . The THP group increases molecular weight from 298.09 g/mol (unprotected analog) to 382.21 g/mol (target), and raises calculated lipophilicity, thereby altering solubility and partitioning behavior in multi-phase reaction systems . The THP-protected compound permits sequential deprotection after key bond-forming steps, enabling a fully orthogonal synthetic route that is unattainable with the free alcohol [1].
| Evidence Dimension | Molecular weight and protecting group status |
|---|---|
| Target Compound Data | MW 382.21 g/mol; THP-protected alcohol; stable to base/nucleophiles; acid-labile deprotection |
| Comparator Or Baseline | 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic acid (CAS 2006276-91-9): MW 298.09 g/mol; free secondary alcohol; reactive under diverse conditions |
| Quantified Difference | ΔMW = +84.12 g/mol (28.2% increase); orthogonal stability profile vs unprotected alcohol |
| Conditions | Standard organic synthesis conditions; protecting group compatibility tables (Greene's Protective Groups in Organic Synthesis) |
Why This Matters
The orthogonal protection enables multi-step synthesis on the carboxylic acid or bromophenyl group without alcohol interference, reducing side products and improving overall yield; procurement of the unprotected analog would require a separate, additional protection step.
- [1] Wuts PGM, Greene TW. Greene's Protective Groups in Organic Synthesis. 4th ed. John Wiley & Sons; 2006. Chapter 2: Protection for the Hydroxyl Group, THP ethers (pp. 59-86). View Source
